![molecular formula C17H17N7O2S B6459727 3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549042-91-1](/img/structure/B6459727.png)

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

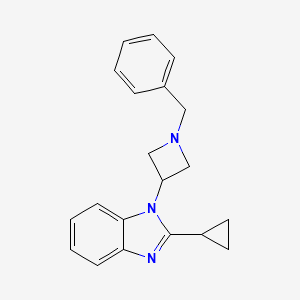

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione, also known as 3-M7P, is an organic compound used in various scientific research applications. It is a heterocyclic compound composed of a 7-methyl-7H-purin-6-yl group attached to a 1-piperazin-1-yl group, a 1-lambda6,2-benzothiazole-1,1-dione group, and three hydrogen atoms. 3-M7P is a valuable tool for researchers as it is highly versatile and can be used in a variety of applications.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesized derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole were evaluated for antibacterial properties. Notably, one of the compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL . Researchers continue to explore these derivatives for potential antimicrobial agents.

Anticancer Potential

While specific studies on this compound’s anticancer effects are limited, its structural features warrant investigation. The benzothiazole scaffold has been associated with anticancer properties in other derivatives . Researchers may explore the cytotoxicity of 3-(piperazin-1-yl)-1,2-benzothiazole derivatives against various cancer cell lines.

Dopamine and Serotonin Antagonism

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists. These compounds find use as antipsychotic drug substances . Investigating their receptor interactions and potential therapeutic applications could be valuable.

Bioactive Scaffold Exploration

The isothiazole ring within this compound can serve as a bioactive scaffold. Researchers may explore its potential in drug discovery and development . Structural modifications could enhance its pharmacological properties.

Urinary Dysfunction Treatment

Benzisothiazole derivatives, related to 3-(piperazin-1-yl)-1,2-benzothiazole, have been investigated for treating urinary dysfunction . Further studies could explore the efficacy of this compound in managing related conditions.

Other Pharmacological Activities

Given the diverse biological activities associated with piperazine derivatives, researchers might investigate additional properties. These include antiviral, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activities . Exploring these avenues could reveal novel applications.

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These targets play crucial roles in various neurological processes, including mood regulation and motor control.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite, among others.

Pharmacokinetics

A study on structurally similar 3-(piperazin-1-yl)-1,2-benzothiazole derivatives evaluated their “drugability” according to lipinski’s rule of five (ro5) . Most of the compounds complied with RO5, suggesting good bioavailability.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that they may lead to the death of bacterial cells or inhibit their growth.

Eigenschaften

IUPAC Name |

3-[4-(7-methylpurin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O2S/c1-22-11-20-15-14(22)17(19-10-18-15)24-8-6-23(7-9-24)16-12-4-2-3-5-13(12)27(25,26)21-16/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMTVNNOTSUSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6459644.png)

![1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane](/img/structure/B6459653.png)

![7-methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6459661.png)

![2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid](/img/structure/B6459670.png)

![4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B6459682.png)

![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6459685.png)

![3-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459688.png)

![4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459695.png)

![3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459713.png)

![3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459723.png)

![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459733.png)

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459739.png)

![4-tert-butyl-2-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459748.png)